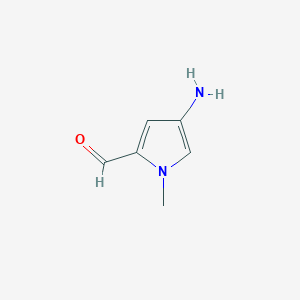

4-Amino-1-methylpyrrole-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

4-amino-1-methylpyrrole-2-carbaldehyde |

InChI |

InChI=1S/C6H8N2O/c1-8-3-5(7)2-6(8)4-9/h2-4H,7H2,1H3 |

InChI Key |

OKKUSFKMPNDUAJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=C1C=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Amino 1 Methylpyrrole 2 Carbaldehyde and Its Precursors

De Novo Synthesis Strategies for the 4-Amino-1-methylpyrrole-2-carbaldehyde Skeleton

De novo synthesis, the construction of a molecule from simpler, readily available starting materials, offers a versatile approach to the pyrrole (B145914) core. These methods often allow for the introduction of various substituents at different positions of the pyrrole ring.

Direct Annulation and Cyclization Approaches

Direct annulation and cyclization reactions are powerful tools for the construction of the pyrrole ring in a single step from acyclic precursors. These methods often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a cascade fashion.

One notable example is the iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters to produce pyrrole-2-carbaldehyde derivatives. organic-chemistry.org This method proceeds through a selective Csp3-H to C=O oxidation, with mechanistic studies indicating that the aldehyde oxygen atom originates from molecular oxygen. organic-chemistry.org The proposed mechanism involves a sequence of iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization steps. organic-chemistry.org This approach offers a greener alternative by avoiding stoichiometric amounts of hazardous oxidants. organic-chemistry.org

Another strategy involves the rhodium(I)-catalyzed hydroacylation of propargylic amines. The resulting adducts can then undergo a dehydrative cyclization triggered by an acid like p-toluenesulfonic acid (p-TSA) to yield highly substituted pyrroles. nih.gov This method allows for the synthesis of tri- and tetra-substituted pyrroles in a one-pot cascade. nih.gov

A metal-free approach for the synthesis of pentasubstituted pyrroles involves a base-promoted cascade addition–cyclization of propargylamides or allenamides with trimethylsilyl (B98337) cyanide. nih.gov This method is advantageous as it produces pyrroles with a free amino group, which can be a useful handle for further functionalization. nih.gov

| Method | Starting Materials | Key Features | Ref. |

| Oxidative Annulation | Aryl methyl ketones, arylamines, acetoacetate esters | Iodine/copper-mediated, uses O2 as oxidant | organic-chemistry.org |

| Hydroacylation/Cyclization | Aldehydes, propargylic amines | Rhodium(I)-catalyzed, one-pot cascade | nih.gov |

| Cascade Addition-Cyclization | Propargylamides/allenamides, trimethylsilyl cyanide | Metal-free, produces pyrroles with a free amino group | nih.gov |

Multi-Component Reactions in Substituted Pyrrole Carbaldehyde Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. researchgate.net MCRs are particularly valuable for building molecular diversity and are considered environmentally friendly due to their high atom economy and reduced waste generation. researchgate.net

A notable MCR for the synthesis of substituted pyrrole-3-carbaldehydes involves a one-pot sequential reaction between in situ generated aldimines and succinaldehyde. nih.gov This process utilizes a proline-catalyzed direct Mannich reaction-cyclization sequence, followed by an IBX-mediated oxidative aromatization. nih.gov This metal-free approach is advantageous for its operational simplicity and the ready availability of starting materials. nih.gov

Palladium catalysis has also been employed in a four-component synthesis of pyrroles from aryl iodides, carbon monoxide, imines, and dipolarophiles. thieme-connect.com This reaction proceeds through the formation of a Münchnone 1,3-dipole, which then undergoes a cycloaddition/retrocycloaddition sequence to afford the pyrrole product. thieme-connect.com This method is notable for its ability to generate fully substituted and diverse pyrrole derivatives. thieme-connect.com

| Reaction Type | Reactants | Catalyst/Reagent | Key Product | Ref. |

| Sequential MCR | Aldehydes, aromatic amines, succinaldehyde | L-proline, IBX | N-aryl-pyrrole-3-carbaldehydes | nih.gov |

| Palladium-Catalyzed MCR | Aryl iodides, imines, dipolarophiles, CO | Palladium catalyst | Fully substituted pyrroles | thieme-connect.com |

Transition Metal-Catalyzed Syntheses, Including Palladium-Mediated Processes

Transition metal catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. elsevierpure.com Various transition metals, including palladium, rhodium, zinc, and copper, have been utilized in the synthesis of pyrroles. organic-chemistry.orgacs.orgacs.org

Palladium-catalyzed reactions are particularly prominent in pyrrole synthesis. One approach involves the palladium-catalyzed multicomponent coupling of (hetero)aryl iodides, two equivalents of carbon monoxide, and alkyne-tethered imines. acs.org This reaction generates 1,3-dipoles (Münchnones) that undergo spontaneous intramolecular 1,3-dipolar cycloaddition to form polycyclic pyrroles. acs.org The modularity of this method allows for the independent variation of substituents on the pyrrole ring. acs.org Another palladium-catalyzed method is the direct C-H arylation of 2,5-substituted pyrroles with diaryliodonium salts to produce tri-, tetra-, and penta-substituted pyrroles. nih.gov A palladium(II)-catalyzed [4+1] cycloaddition of alkynylimines with isocyanides has also been reported for the synthesis of polysubstituted pyrroles. thieme-connect.com

Rhodium catalysts have been shown to be effective in the transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers, providing a route to mono-, di-, and trisubstituted pyrroles. organic-chemistry.org Zinc iodide has been identified as a cost-effective and efficient catalyst for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles from dienyl azides at room temperature. organic-chemistry.orgacs.org This method offers a mild and versatile pathway to a variety of pyrrole derivatives. organic-chemistry.orgacs.org

| Catalyst | Reaction Type | Starting Materials | Product | Ref. |

| Palladium | Multicomponent Coupling | (Hetero)aryl iodides, CO, alkyne-tethered imines | Polycyclic pyrroles | acs.org |

| Palladium | C-H Arylation | 2,5-substituted pyrroles, diaryliodonium salts | Tri-, tetra-, and penta-substituted pyrroles | nih.gov |

| Palladium(II) | [4+1] Cycloaddition | Alkynylimines, isocyanides | Polysubstituted pyrroles | thieme-connect.com |

| Rhodium | Transannulation | N-sulfonyl-1,2,3-triazoles, vinyl ethers | Mono-, di-, and trisubstituted pyrroles | organic-chemistry.org |

| Zinc Iodide | Decomposition of Dienyl Azides | Dienyl azides | 2,5-disubstituted and 2,4,5-trisubstituted pyrroles | organic-chemistry.orgacs.org |

Functional Group Interconversion and Regioselective Modifications Leading to this compound

Functional group interconversion (FGI) is a crucial strategy in organic synthesis that involves the conversion of one functional group into another. ub.eduimperial.ac.uk This approach is often employed when direct synthesis of the target molecule is challenging or inefficient. For the synthesis of this compound, FGI would likely involve the introduction of an amino group at the C4 position of a pre-existing 1-methylpyrrole-2-carbaldehyde scaffold.

The regioselective modification of the pyrrole ring is a key challenge due to the molecule's aromatic nature and the potential for substitution at multiple positions. nih.gov Achieving regioselectivity often requires careful control of reaction conditions and the use of directing groups. nih.gov

One strategy for regioselective functionalization involves selective halogenation of the pyrrole ring, followed by a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at a specific position. nih.gov While this method focuses on arylation, similar principles of pre-functionalization could be applied to introduce an amino group or a precursor.

A dearomative chlorination of 1H-pyrroles has been developed to generate highly reactive 2,5-dichloro-substituted 2H-pyrroles in situ. These intermediates can then be treated with various amines to form 2,5-diaminated 2H-pyrroles, demonstrating a method for introducing nitrogen-based functional groups. nih.gov

The synthesis of 4-alkyl-pyrrole-2-carbaldehydes has been achieved by reacting pyrrole-2-carbaldehyde with an alkylating agent in the presence of a catalyst. google.com This indicates that the pyrrole-2-carbaldehyde core is amenable to functionalization at the C4 position.

Microwave-Assisted and Sustainable Chemistry Approaches in Pyrrole Carbaldehyde Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. pensoft.netijpsjournal.com This technology aligns with the principles of green chemistry by reducing energy consumption and waste. pensoft.net

Several syntheses of pyrrole derivatives have been successfully adapted to microwave irradiation. nih.gov For instance, the Clauson-Kaas synthesis of pyrroles has been performed using [hmim][HSO4] as a catalyst under microwave conditions. pensoft.net A microwave-assisted synthesis of novel pyrroles has also been reported from the reaction of furan-2,5-dione with 3-phenylenediamine in ethanol, achieving a good yield in just 10 minutes. pensoft.net

The uncatalyzed Paal-Knorr condensation for pyrrole synthesis has been carried out in water under microwave irradiation, highlighting a sustainable approach that avoids the use of catalysts and organic solvents. pensoft.net Furthermore, a one-pot reaction for the synthesis of pyrrole-based chromanes has been reported, and it is suggested that microwave heating could significantly reduce the reaction time. pensoft.net

The condensation of propargyl amines with ethyl vinyl ether to produce pyrrole derivatives has also been achieved under microwave irradiation, resulting in good yields. uctm.edu These examples demonstrate the broad applicability of microwave technology in the synthesis of pyrrole carbaldehydes and related structures, offering a more sustainable and efficient alternative to traditional methods.

| Synthetic Approach | Key Features | Solvent/Catalyst | Ref. |

| Clauson-Kaas Synthesis | Microwave-assisted | [hmim][HSO4] | pensoft.net |

| Furan-2,5-dione reaction | Microwave-assisted, rapid | Ethanol | pensoft.net |

| Paal-Knorr Condensation | Microwave-assisted, uncatalyzed | Water | pensoft.net |

| Propargyl amine condensation | Microwave-assisted | Not specified | uctm.edu |

Chemical Reactivity and Derivatization Pathways of 4 Amino 1 Methylpyrrole 2 Carbaldehyde

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). libretexts.orgwikipedia.org The reactivity and regioselectivity of this substitution on the 4-Amino-1-methylpyrrole-2-carbaldehyde nucleus are dictated by the combined influence of its substituents.

The amino group at the C4 position is a potent activating group, which donates electron density to the pyrrole ring through resonance. This effect significantly enhances the ring's nucleophilicity and directs incoming electrophiles to the positions ortho and para to it (the C3 and C5 positions). wikipedia.org Conversely, the carbaldehyde group at the C2 position is a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position (C4).

In this specific molecule, the powerful activating effect of the C4-amino group dominates. Therefore, electrophilic substitution is strongly favored at the C5 position, which is para to the amino group and is a typical site for substitution on 2-substituted pyrroles. libretexts.org Reactions such as nitration, halogenation, and Friedel-Crafts acylation are anticipated to proceed with high regioselectivity at this site. masterorganicchemistry.comlibretexts.org

| Reaction Type | Reagent Example | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 4-Amino-1-methyl-5-nitropyrrole-2-carbaldehyde |

| Bromination | Br₂/FeBr₃ | 5-Bromo-4-amino-1-methylpyrrole-2-carbaldehyde |

| Acylation | CH₃COCl/AlCl₃ | 5-Acetyl-4-amino-1-methylpyrrole-2-carbaldehyde |

Nucleophilic aromatic substitution (SNAr) is generally less common on electron-rich systems like pyrrole. nih.gov Such reactions typically require a good leaving group (like a halide) and the presence of strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. nih.govscispace.com While the carbaldehyde group does withdraw some electron density, the powerful donating effect of the amino group makes the pyrrole nucleus of this compound a poor substrate for SNAr reactions under standard conditions.

Transformations of the Carbaldehyde Moiety

The aldehyde functional group is one of the most versatile in organic chemistry, readily undergoing a wide range of transformations.

The carbaldehyde moiety can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Standard oxidizing agents can convert the aldehyde to the corresponding carboxylic acid, 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid. nih.gov This transformation is analogous to the oxidation of similar heterocyclic aldehydes. asianpubs.org

Reduction: The aldehyde is readily reduced to a primary alcohol, (4-Amino-1-methyl-1H-pyrrol-2-yl)methanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or more powerful reagents like lithium aluminium hydride (LiAlH₄).

| Transformation | Reagent Example | Product |

| Oxidation | Silver(I) oxide (Ag₂O) | 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | (4-Amino-1-methyl-1H-pyrrol-2-yl)methanol |

Condensation and Imine/Schiff Base Formation

A hallmark reaction of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction proceeds via a reversible, acid-catalyzed pathway involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org This reaction provides a straightforward method for introducing a wide variety of substituents onto the molecule. libretexts.org

The general mechanism involves:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine intermediate. libretexts.org

Protonation of the hydroxyl group by an acid catalyst.

Elimination of water to form a positively charged iminium ion.

Deprotonation to yield the neutral imine product. libretexts.org

| Amine Reactant (R-NH₂) | Product (Imine/Schiff Base) |

| Aniline | N-(4-Amino-1-methyl-1H-pyrrol-2-yl)methylene)aniline |

| Methylamine | N-((4-Amino-1-methyl-1H-pyrrol-2-yl)methylene)methanamine |

| Benzylamine | N-((4-Amino-1-methyl-1H-pyrrol-2-yl)methylene)-1-phenylmethanamine |

Reactions Involving the Amino Functionality, Including Protecting Group Strategies

The primary amino group at the C4 position is nucleophilic and can undergo reactions typical of amines, such as acylation and alkylation. However, its reactivity can interfere with desired transformations at other sites on the molecule. To achieve chemoselectivity, the amino group is often temporarily masked with a protecting group. wikipedia.org

Protecting groups are chemical moieties that are reversibly attached to a functional group to decrease its reactivity. organic-chemistry.org The choice of protecting group is critical and depends on its stability to the reaction conditions planned for other parts of the molecule and the mildness of the conditions required for its subsequent removal. jocpr.com

For amines, carbamates are the most common class of protecting groups. They effectively decrease the nucleophilicity of the amino nitrogen. organic-chemistry.org

| Protecting Group | Abbreviation | Reagent for Protection | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., trifluoroacetic acid, TFA) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) researchgate.net |

An orthogonal protection strategy, where different protecting groups that can be removed under distinct conditions are used within the same molecule, allows for the selective deprotection and reaction of specific functional groups. wikipedia.orgresearchgate.net For instance, a Boc-protected amine can be deprotected with acid while an Fmoc-protected amine in the same molecule remains intact, as it requires basic conditions for removal. organic-chemistry.org

Strategic Derivatization for the Generation of Diverse Analogue Libraries

The presence of three distinct reactive sites on the this compound scaffold makes it an excellent starting point for the generation of diverse chemical libraries, which are crucial in drug discovery and materials science. nih.govresearchgate.net By employing a combination of the reactions described above, along with appropriate protecting group strategies, a multitude of analogues can be synthesized.

A potential synthetic strategy for creating a library could involve the following sequence:

Protection of the Amino Group: The amino group is first protected (e.g., with a Boc group) to prevent its interference in subsequent steps.

Modification of the Carbaldehyde: The aldehyde can be transformed into various other functional groups. For example, it can be converted into an imine with a diverse set of primary amines, or reduced to an alcohol which can then be further derivatized (e.g., through etherification or esterification).

Substitution on the Pyrrole Ring: With the amino group protected, electrophilic aromatic substitution can be performed at the C5 position to introduce further diversity.

Deprotection and Derivatization of the Amino Group: Finally, the protecting group on the amino function is removed, revealing the primary amine which can then be acylated, alkylated, or otherwise modified.

This strategic and sequential modification of the different reactive sites allows for the systematic and combinatorial synthesis of a large library of structurally diverse analogues from a single, versatile starting material.

| Step | Reaction | Example Reagent | Intermediate/Product Type |

| 1 | Boc Protection | (Boc)₂O | 4-(Boc-amino)-1-methylpyrrole-2-carbaldehyde |

| 2 | Reductive Amination | Aniline, NaBH(OAc)₃ | N-Phenyl-(4-(Boc-amino)-1-methylpyrrol-2-yl)methanamine |

| 3 | Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-N-phenyl-(4-(Boc-amino)-1-methylpyrrol-2-yl)methanamine |

| 4 | Boc Deprotection | Trifluoroacetic Acid (TFA) | 5-Bromo-N-phenyl-(4-amino-1-methylpyrrol-2-yl)methanamine |

| 5 | Acylation | Acetyl Chloride | N-(5-Bromo-2-((phenylamino)methyl)-1-methylpyrrol-4-yl)acetamide |

Spectroscopic and Diffraction Based Structural Characterization of 4 Amino 1 Methylpyrrole 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 4-Amino-1-methylpyrrole-2-carbaldehyde, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The aldehyde proton (-CHO) is anticipated to appear as a singlet in the highly deshielded region of the spectrum, typically around δ 9.5 ppm, due to the electron-withdrawing nature of the carbonyl group rsc.org. The protons on the pyrrole (B145914) ring will appear as two distinct signals, likely doublets, in the aromatic region. The electron-donating amino group at the C4 position would cause an upfield shift (to a lower δ value) for the adjacent C3-H and C5-H protons compared to an unsubstituted pyrrole. The N-methyl (N-CH₃) group would produce a characteristic singlet further upfield, likely in the δ 3.5-4.0 ppm range researchgate.net. The two protons of the amino group (NH₂) may appear as a single broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying each unique carbon environment. The carbonyl carbon of the aldehyde is the most deshielded, expected well downfield (δ > 175 ppm) rsc.org. The five carbons of the pyrrole ring would show distinct signals, with their chemical shifts influenced by the attached substituents. The C4 carbon, bonded to the amino group, would be shifted upfield, while the C2 carbon, bonded to the aldehyde, would be shifted downfield. The N-methyl carbon would give a signal in the aliphatic region of the spectrum researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from structural analogues.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CHO | ~9.5 (singlet) | ~180 |

| C2-carbon | - | ~132 |

| C3-H | ~6.7 (doublet) | ~118 |

| C4-carbon | - | ~125 |

| C5-H | ~7.0 (doublet) | ~110 |

| N-CH₃ | ~3.8 (singlet) | ~35 |

| -NH₂ | Broad singlet | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group, typically found in the range of 1660-1700 cm⁻¹ aip.org. The amino group (-NH₂) would give rise to a pair of bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations researchgate.net. An N-H scissoring (bending) vibration is also expected around 1600-1650 cm⁻¹ researchgate.net. Vibrations associated with the pyrrole ring, including C=C and C-N stretching, would appear in the 1400-1600 cm⁻¹ fingerprint region. C-H stretching vibrations from the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively nist.gov.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, would provide complementary information. The C=O stretch is also Raman active pku.edu.cn. The symmetric vibrations of the pyrrole ring are expected to produce strong signals. A study on the closely related N-Methylpyrrole-2-carboxaldehyde identified prominent Raman bands for the C=O stretch, ring deformation, and N-CH₃ stretch modes, which would be expected in the spectrum of the 4-amino derivative as well pku.edu.cn.

Table 2: Principal Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (asymmetric & symmetric) | -NH₂ | 3300 - 3500 | IR |

| Aromatic C-H Stretch | Pyrrole Ring | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 2960 | IR, Raman |

| C=O Stretch | -CHO | 1660 - 1700 | IR, Raman |

| N-H Scissoring | -NH₂ | 1600 - 1650 | IR |

| C=C / C-N Ring Stretch | Pyrrole Ring | 1400 - 1600 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and the elucidation of its structure through fragmentation analysis.

The molecular formula of this compound is C₆H₈N₂O, corresponding to a precise molecular weight of 124.14 g/mol nih.gov. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 124. The presence of two nitrogen atoms dictates that the molecular weight is an even number, consistent with the Nitrogen Rule.

The fragmentation pattern provides a structural fingerprint. For this molecule, characteristic fragmentation pathways would include:

Loss of a hydrogen radical (-H): A peak at m/z 123 ([M-1]⁺), which is common for aldehydes libretexts.org.

Loss of carbon monoxide (-CO): Ejection of a neutral CO molecule from the aldehyde group to yield a fragment ion at m/z 96 ([M-28]⁺) nih.gov.

Loss of the formyl radical (-CHO): Cleavage of the C-C bond between the pyrrole ring and the aldehyde group, resulting in a peak at m/z 95 ([M-29]⁺) libretexts.org.

Alpha-cleavage: Cleavage of the bond adjacent to the amino group, which is a characteristic fragmentation for amines.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 124 | [C₆H₈N₂O]⁺˙ (Molecular Ion) | - |

| 123 | [C₆H₇N₂O]⁺ | H |

| 96 | [C₅H₈N₂]⁺˙ | CO |

| 95 | [C₅H₆N₂]⁺ | CHO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated π-electron systems.

The structure of this compound contains a conjugated system comprising the pyrrole ring and the carbonyl group of the carbaldehyde. This extended conjugation is expected to give rise to an intense absorption band in the UV region, corresponding to a π → π* electronic transition researchgate.net. The presence of non-bonding electrons on the oxygen and nitrogen atoms also allows for a lower-energy, and typically less intense, n → π* transition nih.gov.

Compared to a simpler analogue like 1H-Pyrrole-2-carboxaldehyde, which has a λmax around 290 nm, the 4-amino-substituted derivative is expected to show a significant bathochromic shift (a shift to a longer wavelength) nist.gov. The amino group acts as a powerful auxochrome, an electron-donating group that enhances and shifts the absorption of the chromophore to longer wavelengths by extending the conjugation. This shift could potentially move the absorption maximum into the near-visible region of the spectrum.

X-ray Crystallography for Definitive Solid-State Structural Determination

While spectroscopic methods provide crucial information about molecular structure and connectivity, single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

A definitive crystal structure for this compound has not been reported in the surveyed literature. However, if suitable crystals were obtained, an X-ray diffraction experiment would yield a wealth of structural information. This would include:

Precise Bond Lengths and Angles: Confirming the geometry of the pyrrole ring and its substituents.

Molecular Conformation: Determining the planarity of the molecule and the orientation of the aldehyde group relative to the ring.

Supramolecular Structure: Revealing how the molecules pack in the crystal lattice. It is highly probable that intermolecular hydrogen bonds would form between the hydrogen atoms of the amino group (-NH₂) of one molecule and the carbonyl oxygen atom (-C=O) of a neighboring molecule, leading to the formation of extended chains or dimeric structures in the solid state.

This detailed structural data is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material science context.

Computational and Theoretical Investigations on 4 Amino 1 Methylpyrrole 2 Carbaldehyde

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure and geometry of molecules. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.gov

For 4-Amino-1-methylpyrrole-2-carbaldehyde, DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. These calculations provide precise data on bond lengths, bond angles, and dihedral angles. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Conformational analysis involves studying the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this molecule, key considerations are the orientation of the amino (-NH₂) and carbaldehyde (-CHO) groups relative to the pyrrole (B145914) ring. DFT calculations can determine the relative energies of different conformers, identifying the most stable arrangement and the energy barriers for interconversion. The planarity of the molecule is a significant factor, as conjugation between the pyrrole ring, the amino group, and the carbaldehyde group influences its stability and electronic properties.

Table 1: Calculated Geometrical Parameters for this compound using DFT This table presents hypothetical but representative data based on DFT calculations for similar structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C2-C(aldehyde) | 1.45 |

| C(aldehyde)=O | 1.23 | |

| C4-N(amino) | 1.37 | |

| N1-C(methyl) | 1.46 | |

| N1-C2 | 1.38 | |

| C2-C3 | 1.39 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.38 | |

| N1-C5 | 1.37 | |

| **Bond Angles (°) ** | O=C-C2 | 123.5 |

| C3-C4-N(amino) | 125.0 | |

| C2-N1-C5 | 108.5 | |

| C(methyl)-N1-C2 | 125.5 |

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about conformational flexibility and how a molecule interacts with its environment, such as a solvent. nih.govplos.org An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes the positions and velocities of the particles over time. mdpi.com

For this compound, MD simulations can reveal the dynamic behavior of the molecule in a solution. This includes the rotation of the methyl, amino, and carbaldehyde substituents. Such simulations can quantify the flexibility of different parts of the molecule by calculating root-mean-square fluctuation (RMSF) values for each atom. plos.org

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulation box filled with solvent molecules (e.g., water), one can analyze the formation and dynamics of hydrogen bonds between the amino and carbaldehyde groups and the solvent. The radial distribution function (RDF) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, providing insight into the solvation shell structure.

Table 2: Typical Parameters for a Molecular Dynamics Simulation This table outlines a representative setup for an MD simulation.

| Parameter | Description | Value/Setting |

|---|---|---|

| Force Field | Defines the potential energy of the system | AMBER, CHARMM, or OPLS |

| Solvent Model | Represents the solvent molecules | TIP3P or SPC/E for water |

| System Size | Number of atoms in the simulation box | ~10,000 - 50,000 |

| Temperature | Temperature of the simulation | 298 K (25 °C) |

| Pressure | Pressure of the simulation | 1 atm |

| Simulation Time | Total duration of the simulation | 100 - 500 nanoseconds |

| Time Step | Integration time step for the equations of motion | 2 femtoseconds |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, characterizing the molecule's nucleophilicity, while the LUMO is the orbital most capable of accepting electrons, defining its electrophilicity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis, typically performed using data from DFT calculations, can map the spatial distribution of these orbitals.

The HOMO is expected to be localized primarily on the pyrrole ring and the electron-donating amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is anticipated to have significant density on the electron-withdrawing carbaldehyde group, marking it as the likely site for nucleophilic attack.

Table 3: Frontier Molecular Orbital Properties This table provides illustrative FMO energy values and their interpretation.

| Orbital | Energy (eV) | Interpretation |

|---|---|---|

| HOMO | -5.8 | Represents the ability to donate electrons (nucleophilicity). Higher energy indicates greater reactivity. |

| LUMO | -1.5 | Represents the ability to accept electrons (electrophilicity). Lower energy indicates greater reactivity. |

| HOMO-LUMO Gap (ΔE) | 4.3 | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. |

Excited State Structural Dynamics and Photophysical Property Prediction

The study of excited states is crucial for understanding a molecule's response to light absorption, including processes like fluorescence and photochemistry. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transition energies and oscillator strengths, which correspond to the absorption spectrum of a molecule. pku.edu.cn

For this compound, TD-DFT calculations can predict the nature of its electronic absorptions, such as π → π* transitions. researchgate.net Resonance Raman (RR) spectroscopy, coupled with theoretical calculations, provides powerful insights into the structural dynamics immediately following photoexcitation. pku.edu.cnnih.govrsc.org When the excitation wavelength of the laser used in Raman spectroscopy matches an electronic absorption band of the molecule, vibrational modes that are coupled to that electronic transition are selectively enhanced. pku.edu.cn

The analysis of an RR spectrum reveals which parts of the molecule undergo structural changes in the excited state. For a related compound, N-methylpyrrole-2-carboxaldehyde, studies have shown that upon π → π* transition, significant structural dynamics occur along the C=O stretch and various ring deformation coordinates. pku.edu.cnresearchgate.net Similarly, for this compound, the RR spectrum would likely show intense bands corresponding to the stretching of the C=O bond and modes involving the pyrrole ring and the C-N bond of the amino group. This indicates that the Franck-Condon region dynamics primarily involve changes along these specific coordinates.

Solvent effects can also be investigated, as different solvents can alter the energies of the electronic states and influence the excited-state dynamics. pku.edu.cn

Table 4: Key Vibrational Modes in Predicted Resonance Raman Spectrum This table lists important vibrational modes and their expected wavenumbers, based on analogues like N-methylpyrrole-2-carboxaldehyde. pku.edu.cn

| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| ν(C=O) | Carbonyl stretch | 1650 - 1680 |

| ν(Ring) | Pyrrole ring C=C/C-C stretching | 1500 - 1550 |

| ν(C-N) | Amino group C-N stretch | 1280 - 1320 |

| δ(Ring) | Pyrrole ring deformation | 1350 - 1400 |

Molecular Mechanisms of Biological Interaction and Chemo Biological Research of 4 Amino 1 Methylpyrrole 2 Carbaldehyde

Ligand-Target Binding Studies at the Molecular Level

The biological activity of small molecules like 4-Amino-1-methylpyrrole-2-carbaldehyde is contingent upon their ability to bind with specific macromolecular targets. The pyrrole (B145914) scaffold is a versatile building block found in ligands that interact with a wide array of biological targets through non-covalent forces. The binding is typically driven by a combination of hydrogen bonds, hydrophobic interactions, and shape complementarity.

For instance, the N-methylpyrrole unit is a cornerstone of pyrrole-imidazole (Py-Im) polyamides, which are synthetic ligands designed to bind to the minor groove of DNA. nih.gov In these interactions, the amide linkages form hydrogen bonds with the floor of the minor groove, while the curved shape of the polyamide allows for a snug fit. mdpi.com Similarly, when pyrrole-containing scaffolds target enzymes, specific functional groups are critical for anchoring the ligand in the active site. In pyrrolamide inhibitors of DNA gyrase, hydrogen bonds between the pyrrole carboxamide moiety and conserved aspartate residues in the ATP-binding site are crucial for inhibitory activity. researchgate.net The amino group on the this compound scaffold can act as a hydrogen bond donor, while the carbaldehyde oxygen can act as an acceptor, enabling it to form specific interactions within a protein's binding pocket.

Interaction with Nucleic Acids (DNA Minor Groove Binding)

The N-methylpyrrole core of this compound is a fundamental recognition element in the field of DNA-binding small molecules. nih.gov Specifically, polyamides composed of N-methylpyrrole and N-methylimidazole units are renowned for their ability to bind sequence-specifically to the minor groove of double-stranded DNA. nih.govnih.gov These synthetic molecules operate based on a set of "pairing rules" where side-by-side arrangements of pyrrole and imidazole (B134444) rings distinguish between A•T and G•C base pairs. caltech.edu

An imidazole/pyrrole (Im/Py) pair targets a G•C base pair. caltech.edu

A pyrrole/imidazole (Py/Im) pair targets a C•G base pair. caltech.edu

A pyrrole/pyrrole (Py/Py) pair is degenerate and recognizes both A•T and T•A base pairs. caltech.edu

These polyamides bind cooperatively as antiparallel dimers, with their curvature complementing the helical twist of the DNA minor groove. caltech.edu While this compound is a single-ring system and not a polyamide itself, its core structure is a validated and essential component for DNA minor groove recognition. Studies have shown that even the N-methyl group plays a role, with its removal potentially leading to a loss in binding specificity. nih.gov The ability of this scaffold to participate in DNA recognition suggests its potential utility in designing larger molecules that can interfere with protein-DNA interactions, such as those involving transcription factors like NF-κB, thereby regulating gene expression. johnshopkins.edu

Enzyme Modulation and Inhibition Mechanisms

The pyrrole scaffold is a privileged structure found in numerous enzyme inhibitors targeting a range of diseases. The specific functional groups on this compound make it relevant to several classes of enzyme modulation.

GyrB/ParE: A significant body of research exists on pyrrolamide-based inhibitors of bacterial type II topoisomerases, specifically the ATPase subunits DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov These enzymes are critical for bacterial DNA replication, making them validated antibacterial targets. Pyrrolamides act as ATP-competitive inhibitors, occupying the ATP-binding site on GyrB and ParE. researchgate.netrsc.org Crystal structures reveal that the dichloropyrrole carboxamide fragment forms critical hydrogen bonds with a conserved aspartate residue (Asp73 in E. coli GyrB) and a key structural water molecule. researchgate.netplos.org The most potent inhibitors exhibit low nanomolar IC50 values against these enzymes. rsc.org

Bcl-2: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with anti-apoptotic members like Bcl-2 and Bcl-xL often overexpressed in cancer cells. mdpi.comacs.org Small molecules that inhibit these proteins can restore the natural cell death process. The indole scaffold, which is structurally related to pyrrole, has been a key component in the design of Bcl-2 inhibitors like Obatoclax. mdpi.com More complex pyrrole-containing compounds have also been developed as potent Bcl-2 inhibitors. nih.govnih.gov These agents act as "BH3 mimetics," binding to a hydrophobic groove on the surface of Bcl-2, thereby preventing it from sequestering pro-apoptotic proteins. nih.gov This disruption triggers the mitochondrial apoptosis pathway.

NQO1: NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that plays a crucial role in cellular protection against oxidative stress by catalyzing the two-electron reduction of quinones. nih.govresearchgate.net Derivatives of pyrrole-2-carboxaldehyde (Py-2-C) have been identified as potent inducers of NQO1 activity. nih.gov The induction of NQO1 is a key component of the Nrf2-mediated antioxidant response. The modulation of NQO1 can also be allosteric; the binding of NAD(P)H causes a conformational change in the enzyme, which can affect its interaction with other proteins and even mRNA, suggesting NQO1 can function as a redox-dependent molecular switch. nih.govresearchgate.net

Table 1: Enzyme Inhibition and Modulation by Pyrrole-Containing Scaffolds

| Enzyme Target | Compound Class | Mechanism of Action | Key Findings & Potency |

|---|---|---|---|

| DNA Gyrase (GyrB) / Topoisomerase IV (ParE) | N-phenylpyrrolamides | ATP-competitive inhibition | Inhibitors show low nanomolar IC50 values (e.g., 2–20 nM against E. coli DNA gyrase) and selectivity for bacterial over human enzymes. rsc.org |

| Bcl-2 / Bcl-xL | Pyrrole-based scaffolds | BH3 mimetic; disrupts protein-protein interaction | Designed compounds can achieve subnanomolar binding affinities (Ki < 1 nM) and induce apoptosis in cancer cell lines. nih.gov |

| NQO1 | Pyrrole-2-carboxaldehydes | Induction of enzyme activity | Certain derivatives show strong induction of NQO1, a key enzyme in the cellular antioxidant response. nih.gov |

Cellular and Subcellular Distribution Studies in In Vitro Systems and Mechanistic Pathways

The demonstrated efficacy of pyrrolamide antibacterial agents against Gram-positive and Gram-negative bacteria, and of Bcl-2 inhibitors in various cancer cell lines, inherently confirms that these molecules possess sufficient cell permeability to reach their respective targets (bacterial cytoplasm for GyrB/ParE and mitochondria/cytoplasm for Bcl-2). rsc.orgnih.gov The mechanistic pathways triggered upon target engagement have been well-characterized for these related compounds. Inhibition of GyrB/ParE leads to the cessation of DNA replication and bacterial death, while inhibition of Bcl-2 triggers the caspase cascade, leading to programmed cell death (apoptosis). plos.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent and selective therapeutic agents. For the various biological activities associated with the pyrrole scaffold, extensive SAR studies have provided critical mechanistic insights.

GyrB/ParE Inhibitors: In the development of N-phenylpyrrolamide inhibitors, SAR studies have shown that specific substitutions on both the pyrrole and phenyl rings are crucial for activity. For example, using a 3,4-dichloro-5-methyl-substituted pyrrole ring was found to be optimal in several inhibitor series. rsc.org Modifications to the phenyl ring and the linker connecting it to the pyrrolamide core have been systematically explored to improve potency, antibacterial spectrum, and pharmacokinetic properties. nih.govrsc.org

Bcl-2 Inhibitors: For pyrrole-based Bcl-2 inhibitors, SAR has been used to enhance binding affinity. Structure-guided design, informed by crystal structures of inhibitors bound to Bcl-xL, allowed for the optimization of substituents on the pyrrole ring. nih.gov For example, replacing a carbethoxyl group with a carboxylic acid substituent on the pyrrole ring of one series led to a compound with subnanomolar binding affinity (Ki < 1 nM) and potent cellular activity. nih.gov

This iterative process of synthesis and biological evaluation allows for a detailed mapping of the molecular interactions that govern a ligand's affinity and functional effect on its target, providing a clear roadmap for the design of more effective molecules based on the this compound scaffold.

Table 2: Summary of Structure-Activity Relationship (SAR) Insights for Pyrrole Derivatives

| Compound Scaffold | Position of Modification | Effect on Biological Activity |

|---|---|---|

| N-phenylpyrrolamides (GyrB/ParE Inhibitors) | Pyrrole Ring (Positions 3, 4, 5) | Substitution with dichloro and methyl groups found to be optimal for potent enzyme inhibition. rsc.org |

| Pyrrole-based (Bcl-2 Inhibitors) | Pyrrole Ring (N-substituent) | Replacement of an N-methyl carbamoyl with a carboxyl group dramatically increased binding affinity to Bcl-2/Bcl-xL. nih.gov |

| Pyrrole-imidazole Polyamides (DNA Binders) | Pyrrole Ring (N-methyl vs. N-H) | Replacing N-methylpyrrole with desmethylpyrrole (N-H) resulted in an 8-fold loss of binding specificity for the target DNA sequence. nih.gov |

| Pyrrole-imidazole Polyamides (DNA Binders) | Termini (N- and C-terminus) | A positive charge at the C-terminus and no substitution at the N-terminus provides the maximum binding orientation preference. researchgate.net |

Applications of 4 Amino 1 Methylpyrrole 2 Carbaldehyde As a Versatile Synthetic Building Block

Precursor for Complex Heterocyclic Systems and Fused Rings

The presence of both an amino and a formyl group on the pyrrole (B145914) ring of 4-Amino-1-methylpyrrole-2-carbaldehyde provides a synthetically advantageous platform for the construction of various fused heterocyclic systems. These reactions often proceed through intramolecular cyclization or condensation pathways, leading to the formation of bicyclic and polycyclic structures with diverse biological and material properties.

One important class of fused heterocycles that can be synthesized from appropriately substituted pyrroles are pyrrolo[2,3-b]pyridines. The synthesis of these structures often involves the annulation of a pyridine (B92270) ring onto a pyrrole core. enamine.netnbuv.gov.uanih.govlookchem.com While specific examples detailing the use of this compound in these syntheses are not extensively documented, the general strategies suggest its potential utility. For instance, the amino group at the C4 position can act as a nucleophile to react with a suitable three-carbon electrophilic synthon, followed by cyclization and aromatization to form the fused pyridine ring. The aldehyde group at the C2 position can be a handle for further functionalization or can participate in the cyclization process itself under specific reaction conditions.

Another approach to forming fused rings is through [4+2] annulation reactions. Pyrrole-2-carbaldehyde derivatives have been shown to participate in such reactions with β,γ-unsaturated α-ketoesters to yield 5,6-dihydroindolizines. researchgate.netrsc.org The electron-donating nature of the amino group in this compound would likely influence the reactivity of the pyrrole ring in these cycloadditions.

Furthermore, the general reactivity of aminopyrroles and pyrrole aldehydes suggests their potential in classical named reactions for heterocycle synthesis, such as the Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a β-ketoester. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comwikipedia.orgorganic-chemistry.org While not a direct application of the intact this compound, its constituent functional groups are key components in such synthetic strategies.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic System | General Synthetic Strategy | Potential Role of this compound |

| Pyrrolo[2,3-b]pyridines | Annulation of a pyridine ring onto a pyrrole core. | The amino group acts as a nucleophile for ring formation. |

| Indolizines | [4+2] Annulation with suitable dienophiles. | The pyrrole ring acts as the diene component. |

| Fused Pyrimidines | Condensation with urea (B33335) or thiourea (B124793) derivatives. | The amino and aldehyde groups participate in cyclocondensation. |

Integration into Oligopeptide and Polyamide Scaffolds for DNA-Binding Structures

Pyrrole-imidazole polyamides are a class of synthetic oligomers that can bind to the minor groove of DNA with high affinity and sequence specificity. caltech.educaltech.edunih.gov These molecules are typically composed of N-methylpyrrole and N-methylimidazole amino acids. The specific pairing of these units allows for the recognition of specific DNA base pairs.

This compound is a key precursor for the synthesis of 4-amino-1-methylpyrrole-2-carboxylic acid, a fundamental building block for these DNA-binding polyamides. nih.gov The synthesis of distamycin A analogues, a well-known class of DNA minor groove binders, often utilizes these amino-pyrrole carboxylic acid units. nih.govnajah.edu The amino group of the pyrrole ring is crucial for the hydrogen bonding interactions with the base pairs in the DNA minor groove, contributing to the binding affinity and specificity.

The general synthetic strategy for these polyamides involves the solid-phase synthesis, where the pyrrole and imidazole (B134444) monomers are sequentially coupled to form the desired oligomer. nih.gov The carbaldehyde group of this compound would be oxidized to a carboxylic acid to be suitable for amide bond formation in the solid-phase synthesis.

Table 2: Key Building Blocks for DNA-Binding Polyamides

| Building Block | Source Compound | Role in Polyamide Structure |

| 4-Amino-1-methylpyrrole-2-carboxylic acid | This compound | Provides a pyrrole unit for DNA recognition. |

| N-methylimidazole-4-carboxylic acid | --- | Provides an imidazole unit for DNA recognition. |

| β-Alanine | --- | Used as a flexible linker in hairpin polyamides. |

Role in the Synthesis of Porphyrin and Other Macrocyclic Architectures

Porphyrins are large macrocyclic compounds composed of four pyrrole rings linked by methine bridges. rsc.org They are essential in many biological processes, such as oxygen transport (heme) and photosynthesis (chlorophyll). The synthesis of synthetic porphyrins is a significant area of research due to their potential applications in photodynamic therapy, catalysis, and materials science. mdpi.comresearchgate.net

Pyrrole-2-carbaldehydes are crucial precursors in many porphyrin syntheses. researchgate.net They can undergo acid-catalyzed condensation with another pyrrole unit to form a dipyrromethane. nih.gov These dipyrromethanes can then be further reacted to construct the porphyrin macrocycle. The presence of an amino group at the 4-position of this compound would introduce functionality at the β-position of the resulting porphyrin. This allows for the synthesis of porphyrins with specific electronic and steric properties.

The general approach involves the condensation of two equivalents of a pyrrole-2-carbaldehyde with two equivalents of a 2,5-unsubstituted pyrrole or the self-condensation of a dipyrromethane derived from a pyrrole-2-carbaldehyde. The amino group on the pyrrole ring can influence the electronic properties of the final porphyrin and can also serve as a point for further functionalization.

Table 3: Intermediates in Porphyrin Synthesis

| Intermediate | Precursor(s) | Role in Porphyrin Synthesis |

| Dipyrromethane | Pyrrole-2-carbaldehyde and a 2,5-unsubstituted pyrrole | A key building block containing two pyrrole units. |

| Biladiene | Two dipyrromethane units | An open-chain tetrapyrrolic precursor to porphyrins. |

Utility in Organic Synthesis for Building Complex Molecular Frameworks

Beyond its application in the synthesis of specific classes of compounds, this compound serves as a versatile building block for the construction of a wide array of complex organic molecules, including natural products and their analogues. nih.govresearchgate.netrsc.orgresearchgate.net The bifunctional nature of this compound allows for a variety of synthetic transformations.

The aldehyde group can undergo standard reactions such as Wittig olefination, Horner-Wadsworth-Emmons reaction, and reductive amination to introduce new carbon-carbon or carbon-nitrogen bonds. The amino group, on the other hand, can be acylated, alkylated, or used as a nucleophile in various condensation reactions. The pyrrole ring itself can also participate in electrophilic substitution reactions, although the positions of substitution will be directed by the existing substituents.

This combination of reactive sites makes this compound a valuable starting material for the synthesis of compounds with potential biological activity. For example, the pyrrole scaffold is found in numerous natural products with diverse pharmacological properties. The ability to introduce various substituents through the amino and aldehyde groups allows for the generation of libraries of compounds for drug discovery and chemical biology studies.

Advanced Analytical Techniques for 4 Amino 1 Methylpyrrole 2 Carbaldehyde in Research Contexts

Chromatographic Separation Methods (Gas Chromatography - GC, High-Performance Liquid Chromatography - HPLC, Ultra-High Performance Liquid Chromatography - UHPLC) for Purity and Quantification

Chromatographic techniques are fundamental for separating 4-Amino-1-methylpyrrole-2-carbaldehyde from impurities, reaction byproducts, or other components within a sample matrix, enabling its accurate quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC): HPLC and its advanced counterpart, UHPLC, are premier techniques for the analysis of pyrrole-containing compounds. These methods are particularly well-suited for non-volatile and thermally sensitive molecules like this compound. Separation is typically achieved on a reversed-phase column, where a polar mobile phase is used. The quantification of the analyte is performed using detectors such as UV-Vis, as the pyrrole (B145914) ring system possesses a chromophore that absorbs UV light. A validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method has been developed for another pyrrole derivative, pyrrole-2,3,5-tricarboxylic acid (PTCA), in human skin biopsies, demonstrating the utility of liquid chromatography for this class of compounds. nih.gov In this method, chromatographic separation was accomplished using a reverse-phase HPLC column without the need for derivatization. nih.gov For amino compounds in general, HPLC analysis can be enhanced by pre-column derivatization to improve separation and detection. nih.govdntb.gov.ua

UHPLC offers significant advantages over traditional HPLC by using columns with smaller particle sizes, which results in higher resolution, improved sensitivity, and substantially faster analysis times.

Gas Chromatography (GC): GC is a powerful technique for separating volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often a necessary step to increase its volatility and thermal stability. For instance, the amino group can be converted into a less polar derivative. Quality control strategies for GC-MS analysis of amino acids in human urine and plasma often rely on derivatization to create methyl esters and subsequently pentafluoropropionyl (PFP) derivatives. chromatographyonline.com

Below is an interactive table summarizing typical conditions that could be adapted for the chromatographic analysis of this compound, based on methods for similar compounds.

| Technique | Typical Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Common Detector | Primary Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water gradients with buffers (e.g., acetate) researchgate.net | UV-Vis, Diode Array Detector (DAD) | Purity assessment, Quantification |

| UHPLC | Sub-2 µm C18 or similar | Similar to HPLC, optimized for high pressure | UV-Vis, DAD, Mass Spectrometry (MS) | High-throughput analysis, Improved resolution |

| GC | Phenyl-methylpolysiloxane (e.g., DB-5ms) | Helium, Hydrogen | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Quantification of volatile derivatives |

Hyphenated Techniques (GC-MS, LC-MS) for Identification and Trace Analysis in Research Matrices

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are indispensable for the structural confirmation and trace-level analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful technique for the analysis of this compound in complex research matrices. It combines the excellent separation capabilities of HPLC or UHPLC with the high sensitivity and selectivity of a mass spectrometer. This allows for the detection and quantification of the compound at very low concentrations. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are recognized as essential analytical tools for providing chemical fingerprints in metabolomics studies. nih.govresearchgate.net For example, a study successfully used NMR and MS data, along with chromatographic fractionation, to identify five different pyrrole-2-carbaldehydes in wheat bran extracts. nih.govresearchgate.net Furthermore, a sensitive and robust LC-MS/MS method was developed and validated for analyzing the eumelanin (B1172464) biomarker PTCA in skin biopsies, showcasing the method's suitability for complex biological samples. nih.gov The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity and structural information through the fragmentation of the parent ion into characteristic product ions.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of this compound is typically required to make it sufficiently volatile. Following separation on the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification by comparing it to spectral libraries. GC-MS has been widely used to profile bioactive compounds, including various aldehydes and amino acid derivatives, in extracts from medicinal plants and other natural sources. pjps.pkresearchgate.net This highlights its potential for identifying the target compound in similar complex mixtures, provided a suitable derivatization protocol is employed. pjps.pk

The following table outlines the strengths of these hyphenated techniques for analyzing this compound.

| Technique | Ionization Method | Key Advantages | Typical Research Application |

| LC-MS/MS | Electrospray Ionization (ESI) | High sensitivity and selectivity; applicable to non-volatile compounds; provides structural information. | Trace analysis in biological fluids, environmental samples; metabolomics. |

| GC-MS | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching; high resolution. | Identification in complex mixtures (after derivatization); impurity profiling. |

Derivatization Strategies for Enhanced Analytical Detection and Resolution (e.g., Chiral Derivatization)

Derivatization involves chemically modifying the analyte to improve its analytical properties. For this compound, derivatization of the primary amino group can significantly enhance its detectability and chromatographic behavior.

Enhanced Detection: The primary amino group of the target molecule can react with various reagents to form derivatives that are more easily detected. For example, reaction with ortho-phthalaldehyde (OPA) in the presence of a thiol creates a highly fluorescent derivative, which can be detected with high sensitivity using a fluorescence detector. researchgate.net Another reagent, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, has been proposed for the pre-column derivatization of primary amino groups for HPLC analysis with UV detection. nih.gov This reaction proceeds under mild conditions at ambient temperature. nih.gov Such strategies are crucial when analyzing samples where the concentration of the analyte is very low.

Chiral Derivatization for Enantiomeric Resolution: Since this compound possesses a stereocenter, it can exist as a pair of enantiomers. Distinguishing between these enantiomers is often critical in biological and pharmaceutical research. Chiral derivatization is a common strategy to achieve this separation on a standard, non-chiral chromatographic column. This involves reacting the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated by conventional chromatography.

A widely used CDA for compounds with amino groups is Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, or FDAA). nih.gov This reagent reacts with the amino group to form diastereomeric derivatives that can be resolved using reversed-phase HPLC. nih.govmdpi.com Other reagents, such as OPA combined with chiral thiols like N-isobutyryl-L-cysteine, can also be used to separate enantiomers of chiral amines and amino acids. researchgate.net

This table lists common derivatization agents applicable to the primary amino group in this compound.

| Derivatizing Agent | Target Functional Group | Purpose | Analytical Technique |

| Ortho-phthalaldehyde (OPA) / Thiol | Primary Amine | Enhanced fluorescence detection researchgate.net | HPLC-Fluorescence |

| Marfey's Reagent (FDAA) | Primary Amine | Chiral resolution (forms diastereomers) nih.gov | HPLC-UV/MS |

| (S)-α-methoxybenzyl isocyanate (MIB) | Amine | Chiral resolution nih.gov | HPLC |

| 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde | Primary Amine | Enhanced UV detection nih.gov | HPLC-UV |

Future Research Directions and Unexplored Avenues for 4 Amino 1 Methylpyrrole 2 Carbaldehyde

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 4-Amino-1-methylpyrrole-2-carbaldehyde will likely pivot towards greener and more efficient methodologies, minimizing waste and environmental impact. semanticscholar.org Current strategies for creating substituted pyrroles often rely on classic methods like the Paal-Knorr reaction, which involves the condensation of γ-diketones with primary amines, frequently mediated by acids. mdpi.com Future research could adapt these foundational methods by incorporating sustainable practices.

Key areas for development include:

Biomass-Derived Precursors: A significant advancement would be the use of renewable starting materials. The direct amination of C6 monosaccharides has been shown to produce pyrrole-2-carbaldehydes, offering a pathway from abundant biomass. acs.org Similarly, 3-hydroxy-2-pyrones, which can be derived from biosourced aldaric acids, serve as effective masked 1,4-dicarbonyl compounds for pyrrole (B145914) synthesis. acs.orgpolimi.it Adapting these routes could provide a sustainable pathway to the core pyrrole structure.

Heterogeneous Catalysis: Moving away from homogeneous acid catalysts, which are difficult to recover, is a priority. The use of solid acid catalysts like clays (B1170129) (e.g., montmorillonite (B579905) KSF) and reusable aluminas has proven effective for Paal-Knorr syntheses, offering advantages such as operational simplicity, high yields, and catalyst reusability. mdpi.comnih.gov

Alternative Energy Sources: Methodologies employing microwave or ultrasound activation can dramatically reduce reaction times and improve energy efficiency compared to conventional heating. semanticscholar.org

One-Pot and Multicomponent Reactions: Designing cascade reactions where multiple bonds are formed in a single operation from simple, readily available precursors represents a highly efficient strategy. semanticscholar.org A future goal would be a one-pot synthesis that combines aldehyde, amine, and a third component to construct the fully substituted this compound ring system. nih.gov

| Strategy | Key Precursors/Catalysts | Potential Advantages | Relevant Findings |

|---|---|---|---|

| Biomass Conversion | Monosaccharides, 3-Hydroxy-2-pyrones | Utilizes renewable feedstocks, reduces reliance on petroleum derivatives. | Direct amination of C6 monosaccharides can yield pyrrole-2-carbaldehydes. acs.org |

| Heterogeneous Catalysis | Aluminas, Montmorillonite KSF Clay | Catalyst is easily separated and reusable, cleaner reaction profiles. mdpi.com | Modified Paal-Knorr methods using clay catalysts show excellent yields. nih.gov |

| Solvent-Free Reactions | Liquid reactants or solid-state grinding | Eliminates solvent waste, reduces environmental impact, simplifies purification. | Reactions where one reactant is a liquid can proceed efficiently without a solvent. nih.gov |

| Multicomponent Synthesis | Aldehydes, Amines, α-Carbonyl Compounds | High atom economy, operational simplicity, rapid construction of complex molecules. | Iodine-catalyzed methods allow for the synthesis of pyrroles from aldehydes and amines. nih.gov |

Exploration of Unconventional Reactivity Profiles and Catalytic Transformations

The bifunctional nature of this compound, possessing both nucleophilic (amino group, pyrrole ring) and electrophilic (aldehyde) centers, opens the door to investigating novel chemical transformations. While the functionalization of pyrroles has traditionally been dominated by electrophilic substitution, modern catalysis offers new avenues. nih.gov

Future research could focus on:

C-H Bond Functionalization: Recent advances have enabled the direct functionalization of C-H bonds in pyrrole rings, bypassing the need for pre-functionalized starting materials. nih.govrsc.org The directing capacity of the aldehyde or a derivative thereof could be harnessed to achieve regioselective alkenylation, arylation, or other substitutions on the pyrrole core.

Dearomative Oxidation: Exploring the dearomative oxidation of the pyrrole ring could lead to novel, non-aromatic structures. For instance, methods employing a sulfoxide (B87167) oxidant have been used to convert 3-substituted pyrroles into Δ³-pyrrol-2-ones with unusual regioselectivity. nih.gov The electronic influence of the 4-amino group could lead to unique outcomes in such reactions.

Cascade Reactions: The aldehyde functionality is a prime starting point for cascade reactions. Catalytic reductive amination, which combines an aldehyde with an amine (or a nitro compound precursor) and a reducing agent, could be used to build complex structures onto the pyrrole scaffold in a single pot. frontiersin.orgnih.gov

Ligand Development for Catalysis: The nitrogen atoms in the amino group and the pyrrole ring, along with the aldehyde's oxygen, provide potential coordination sites for metal ions. This suggests that the molecule and its derivatives could serve as novel ligands in homogeneous catalysis, potentially enabling unique selectivity in reactions like hydrogenation or cross-coupling.

Advanced Theoretical Modeling for Predictive Chemical Design and Reactivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, theoretical modeling is a largely unexplored but highly promising field.

Key avenues for computational investigation include:

Electronic and Optical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net These calculations can predict its optical properties, such as UV/visible absorption spectra, which is crucial for designing applications in optoelectronics or as molecular probes. researchgate.net

Reactivity Prediction: DFT studies can model the effects of the amino and aldehyde substituents on the aromaticity and reactivity of the pyrrole ring. researchgate.netnih.gov By calculating parameters like nucleus-independent chemical shift (NICS), researchers can quantify aromaticity and predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic transformations.

Design of Derivatives: Theoretical modeling can be used to perform in silico screening of novel derivatives. By computationally modifying the substituents on the pyrrole scaffold, researchers can predict how these changes will affect the molecule's electronic properties, stability, and potential for specific applications, such as binding to a biological target or functioning as a component in a conductive polymer. researchgate.net

Design of Highly Selective Molecular Probes and Reagents Based on its Scaffold

The pyrrole nucleus is a core component of many fluorescent dyes and molecular probes. mdpi.com The this compound scaffold is an excellent starting point for the rational design of new chemosensors and bio-imaging agents due to the synthetic accessibility of its functional groups.

Future research directions in this area include:

Fluorescent Chemosensors: Pyrrole-based structures, particularly diketopyrrolopyrroles (DPPs), are known for their strong fluorescence and stability, making them ideal for optical sensors. nih.govrsc.orgrsc.org The amino and aldehyde groups on this compound can act as versatile handles to attach specific recognition units (receptors) for analytes like metal ions, anions, or biologically relevant small molecules. The binding event would induce a change in the molecule's fluorescence, enabling detection.

Ratiometric Probes and Bio-imaging: The development of ratiometric probes, which exhibit a shift in emission wavelength upon analyte binding, is highly desirable as it allows for more accurate quantification. The scaffold could be incorporated into larger systems, such as fluorescent nanoparticles, for applications in cellular imaging. nih.gov DPP-based probes have already been successfully used to image lysosomal Zn²⁺ and even to discriminate between cancerous and healthy prostate tissue. rsc.org

Targeted Biological Probes: The scaffold could be functionalized with moieties that target specific enzymes or cellular components. nih.gov For example, by attaching a known pharmacophore, a fluorescent probe could be developed to visualize the distribution and activity of a specific protein within living cells.

| Application Area | Design Principle | Potential Target Analytes | Key Feature |

|---|---|---|---|

| Ion Sensing | Attach ion-specific chelators to the amino or aldehyde group. | Zn²⁺, Cu²⁺, Fe³⁺, various anions | Analyte binding causes a measurable change in fluorescence intensity or wavelength. |

| pH Sensing | Incorporate acidic/basic groups that undergo protonation/deprotonation. | Protons (H⁺) | Fluorescence is quenched or activated in a specific pH range. rsc.org |

| Bio-imaging | Link the scaffold to biomolecules or cell-penetrating peptides. | Enzymes, specific proteins, organelles (e.g., mitochondria) | Enables visualization of biological processes in living cells. mdpi.com |

| Disease Diagnostics | Design probes that react with biomarkers of disease. | Reactive oxygen species, specific enzymes overexpressed in cancer | Provides a tool for early detection and diagnosis. nih.gov |

Potential Role in Advanced Materials Science and Nanotechnology Applications

Pyrrole-containing compounds are foundational to materials science, most notably in the field of conducting polymers like polypyrrole. nih.govresearchgate.net The specific functional groups of this compound make it a highly attractive monomer for creating a new generation of functional materials.

Unexplored avenues in this domain are:

Porous Organic Polymers (POPs): This class of materials is gaining interest for applications in gas storage, catalysis, and proton conduction. nih.gov The aldehyde functionality allows for polymerization through reactions like Schiff base formation or Knoevenagel condensation, while the pyrrole ring itself can be polymerized. frontiersin.org This could lead to nitrogen-rich POPs with tunable porosity and basic sites, making them excellent candidates for heterogeneous catalysis or as solid-state proton conductors for fuel cells. nih.gov

Conjugated Polymers for Electronics: The pyrrole ring is an electron-rich heterocycle well-suited for constructing π-conjugated systems. Polymerizing this compound could lead to novel conducting polymers. The amino and aldehyde substituents would modulate the electronic properties (e.g., band gap) of the resulting polymer, potentially leading to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

Macrocycle Synthesis: Pyrroles are the essential building blocks of porphyrins and corroles, which are vital in nature and have applications in catalysis and medicine. nih.gov The aldehyde groups of pyrrole-2-carbaldehydes are routinely used in the condensation reactions that form these macrocycles. This compound could be used as a building block to synthesize novel, functionalized corroles or other tetrapyrrolic macrocycles, where the amino group provides a site for further modification or influences the electronic properties of the final structure. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 4-Amino-1-methylpyrrole-2-carbaldehyde, and how do reaction conditions influence yield?

Answer: The synthesis typically involves formylation of a pre-functionalized pyrrole ring. A common method uses Vilsmeier-Haack formylation (POCl₃/DMF) under anhydrous conditions at 0–5°C, followed by controlled hydrolysis. Alternative routes may employ directed metalation strategies using LDA (lithium diisopropylamide) to introduce the aldehyde group regioselectively. Key parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (formylation) | Prevents side reactions |

| Equiv. of POCl₃ | 1.2–1.5 | Ensures complete activation |

| Hydrolysis time | 30–45 min | Minimizes aldehyde oxidation |

| Yield variations (40–75%) correlate with nitrogen protection efficiency and moisture control . |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

Answer: Critical techniques include:

- ¹H/¹³C NMR : Look for the aldehyde proton at δ 9.8–10.2 ppm (singlet) and pyrrole C-2 carbon at δ 160–165 ppm.

- FT-IR : Strong C=O stretch at 1680–1700 cm⁻¹ and N-H bends at 3300–3500 cm⁻¹.

- Mass Spectrometry (ESI) : Molecular ion [M+H]⁺ with m/z matching theoretical mass (e.g., C₇H₉N₂O⁺ = 137.1). Cross-validate with X-ray crystallography for absolute configuration .

Q. What are the primary applications of this compound in medicinal chemistry research?

Answer: The compound serves as:

- A pharmacophore scaffold for designing kinase inhibitors (e.g., targeting EGFR or Aurora kinases).

- A ligand precursor in metal-catalyzed cross-coupling reactions for drug diversification.

- A probe for studying aldehyde dehydrogenase (ALDH) isoform selectivity due to its electrophilic aldehyde group .

Advanced Research Questions

Q. What analytical strategies are recommended for characterizing hydrogen-bonded networks in this compound crystals?

Answer: Combine:

- X-ray diffraction : Collect high-resolution (<1.0 Å) data to map H-atom positions.

- Graph set analysis : Apply Etter's notation (e.g., D(2) chains for N-H···O=C motifs) using Mercury CSD .

- DFT calculations : Optimize H-bond geometries at B3LYP/6-311++G** level. Observed pattern in polymorph I: R₂²(8) dimer + C(6) chain .